molecular formula C22H19F3N2O3 B6546845 N-(4-ethoxyphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide CAS No. 946222-99-7

N-(4-ethoxyphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide

Cat. No.: B6546845
CAS No.: 946222-99-7
M. Wt: 416.4 g/mol
InChI Key: RCJQDXQYKMLJIS-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a dihydropyridine carboxamide derivative characterized by a 4-ethoxyphenyl group at the N-position and a 4-(trifluoromethyl)benzyl substituent on the pyridone ring. The ethoxy group enhances aqueous solubility, while the trifluoromethyl moiety contributes to metabolic stability and lipophilicity.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N2O3/c1-2-30-18-11-9-17(10-12-18)26-20(28)19-4-3-13-27(21(19)29)14-15-5-7-16(8-6-15)22(23,24)25/h3-13H,2,14H2,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJQDXQYKMLJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

Key Observations:
  • Substituent Effects :

    • The 4-ethoxyphenyl group in the target compound improves aqueous solubility compared to the carbamoyl group in ’s analog, which is more polar but may reduce membrane permeability .
    • The para-trifluoromethyl position in the target compound likely enhances binding affinity to hydrophobic enzyme pockets compared to BG15710’s meta isomer, which alters spatial orientation .
  • Metabolic Stability: The trifluoromethyl group in the target compound increases resistance to oxidative metabolism compared to non-fluorinated analogs like AZ257/AZ331 () .
Key Findings:
  • Kinase Selectivity : BMS-777607 () demonstrates that ethoxy substitutions at the pyridone 4-position improve kinase selectivity, a feature likely shared by the target compound .
  • Enzyme Inhibition : Alisertib’s elastase inhibition () suggests that dihydropyridine carboxamides with trifluoromethyl groups can target proteases, though substituent variations dictate specificity .

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